molecular formula C21H28N4O2 B6753535 6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B6753535
M. Wt: 368.5 g/mol
InChI Key: IKAFFEVEUWDCRY-UHFFFAOYSA-N
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Description

6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[4,3-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine involves multiple steps, including the formation of the pyrido[4,3-d]pyrimidine core and the introduction of the oxan-4-ylmethoxy and other substituents. The synthetic route typically starts with the preparation of the pyrido[4,3-d]pyrimidine core through cyclization reactions involving appropriate precursors.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular functions. For example, it may act as an inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms . By inhibiting PARP-1, the compound can induce genomic dysfunction and cell death, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds to 6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine include other pyrido[4,3-d]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. Some examples of similar compounds include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-methyl-N-[4-methyl-3-(oxan-4-ylmethoxy)phenyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-3-4-17(11-20(15)27-13-16-6-9-26-10-7-16)24-21-18-12-25(2)8-5-19(18)22-14-23-21/h3-4,11,14,16H,5-10,12-13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAFFEVEUWDCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=C2CN(CC3)C)OCC4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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